molecular formula C11H15F2N B2615757 (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine CAS No. 2248210-06-0

(2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine

Cat. No.: B2615757
CAS No.: 2248210-06-0
M. Wt: 199.245
InChI Key: UMTJQTYXDACVPM-QMMMGPOBSA-N
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Description

(2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine is a chiral amine compound of interest in medicinal chemistry and pharmacological research. The integration of the 2,4-difluorophenyl moiety and the ethylpropan-2-amine structure suggests potential as a building block or intermediate for the synthesis of more complex molecules. Its specific stereochemistry at the 2S position may be critical for studying structure-activity relationships (SAR) in the development of receptor-targeted ligands. Researchers can utilize this compound as a reference standard or a precursor in exploratory synthesis projects. Please note: The specific research applications, mechanism of action, and detailed physicochemical data for this compound were not available in the searched databases. It is strongly recommended to consult the primary scientific literature for further information. This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-1-(2,4-difluorophenyl)-N-ethylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N/c1-3-14-8(2)6-9-4-5-10(12)7-11(9)13/h4-5,7-8,14H,3,6H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTJQTYXDACVPM-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@@H](C)CC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine typically involves the use of starting materials such as 2,4-difluorophenylacetonitrile and ethylamine. The reaction proceeds through a series of steps including nitrile reduction, amine protection, and subsequent deprotection to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate efficient production .

Chemical Reactions Analysis

Types of Reactions: (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines

Scientific Research Applications

Medicinal Chemistry

(2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine is being investigated for its potential therapeutic applications:

  • Neurological Disorders: Research indicates that this compound may modulate neurotransmitter levels, making it a candidate for treating conditions like depression and anxiety. Its selectivity towards specific receptors enhances therapeutic potential while minimizing side effects.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis:

  • Reagent in Reactions: It is utilized in various organic reactions to synthesize more complex molecules, particularly those with fluorinated structures which are of interest due to their unique properties .

Biological Studies

The biological activity of this compound is significant:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in neurotransmitter regulation, impacting various biochemical pathways .

Case Study 1: Neurotransmitter Modulation

In vitro assays demonstrated that this compound effectively modulates neurotransmitter levels. A study assessed its impact on serotonin and dopamine levels in neuronal cultures, revealing significant modulation that could benefit anxiety and depression treatments.

Case Study 2: Anticancer Activity

Research into related compounds has shown that modifications in the difluorophenyl group can enhance anticancer activity. For instance, derivatives with similar structures exhibited notable cytotoxic effects against various cancer cell lines, suggesting potential for further exploration of this compound in cancer therapy .

Mechanism of Action

The mechanism of action of (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key features of (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine with related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Fluorine Substitution Notable Features Biological Activity (if reported)
This compound C₁₁H₁₄F₂N 213.23 2,4-difluorophenyl Chiral (2S) center, ethyl group Not explicitly stated
N-[(2,4-Difluorophenyl)methyl]propan-1-amine C₁₀H₁₃F₂N 185.21 2,4-difluorophenyl Linear amine chain, benzyl substitution No data
(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine C₁₃H₁₁Br₂F₂N₂ 393.05 3,5-difluorophenyl Pyridine core, dibromo substitution Intermediate in synthesis
Pramiconazole C₃₅H₃₉F₂N₇O₄ 659.73 2,4-difluorophenyl Triazole ring, complex dioxolan structure Antifungal agent
3-(4-Fluorophenyl)-N,N-dimethylpropan-1-amine C₁₁H₁₅FN₂ 194.25 4-fluorophenyl Dimethylamine, linear chain No data

Key Observations

Fluorine Substitution Patterns: The 2,4-difluorophenyl group in the target compound and pramiconazole enhances lipophilicity and metabolic stability compared to mono-fluorinated analogs (e.g., 4-fluorophenyl derivatives).

Stereochemical Considerations: The (2S)-configuration of the target compound may confer enantioselective interactions with chiral biological targets, a feature absent in non-chiral analogs like N-[(2,4-difluorophenyl)methyl]propan-1-amine.

Molecular Weight and Complexity :

  • Pramiconazole’s high molar mass (659.73 g/mol) and triazole/dioxolan moieties contrast with the simpler propan-2-amine derivatives, suggesting divergent therapeutic applications (e.g., antifungals vs. neuromodulators).

Functional Group Impact :

  • The ethyl group in the target compound likely improves solubility in polar solvents compared to bulkier substituents (e.g., cyclohexyl-naphthyl groups in ).
  • Bromine atoms in the pyridine derivative () increase molecular weight and may enhance halogen bonding in receptor interactions.

Biological Activity

(2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a difluorophenyl group attached to an ethylamine backbone, which influences its biological activity. The structural formula is represented as:

C11H14F2N\text{C}_11\text{H}_{14}\text{F}_2\text{N}

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The following mechanisms have been noted:

  • Enzyme Inhibition : The compound has shown potential in inhibiting monoamine oxidase (MAO), suggesting its role in modulating neurotransmitter levels, which is significant in treating depression and Parkinson's disease .
  • Receptor Interaction : It may interact with serotonin and dopamine receptors, influencing mood and cognitive functions .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Activity Description
Antidepressant Effects Potential to alleviate symptoms of depression through MAO inhibition .
Anticancer Properties Preliminary studies suggest cytotoxic effects against certain cancer cell lines .
Neuroprotective Effects May protect neuronal cells from oxidative stress .

Case Studies and Research Findings

  • Antidepressant Activity : A study highlighted the compound's ability to inhibit MAO, leading to increased levels of serotonin and norepinephrine in the brain. This suggests a mechanism similar to traditional antidepressants .
  • Anticancer Research : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating significant growth inhibition .
  • Neuroprotective Studies : Research indicated that the compound could reduce oxidative stress markers in neuronal cultures, suggesting a protective effect against neurodegenerative conditions .

Q & A

Basic Research Questions

Q. How can researchers optimize the stereoselective synthesis of (2S)-1-(2,4-Difluorophenyl)-N-ethylpropan-2-amine?

  • Methodological Answer : Stereoselective synthesis requires careful selection of chiral catalysts and reaction conditions. Evidence from a voriconazole intermediate synthesis (a triazole antifungal agent) highlights the use of enantiomerically pure starting materials and controlled reaction temperatures to minimize racemization . For example, analogous fluorophenyl-containing compounds (e.g., (2S)-1-(2,4-difluorophenyl)propan-2-ylamine) are synthesized using chiral building blocks and validated via chiral HPLC . Key parameters include:

  • Catalyst choice : Opt for transition-metal catalysts with high enantiomeric excess (e.g., Ru- or Rh-based systems).
  • Temperature control : Maintain sub-0°C conditions during critical steps to preserve stereochemistry.
  • Purification : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate the desired enantiomer .

Q. What analytical techniques are recommended for confirming the enantiomeric purity of this compound?

  • Methodological Answer : A combination of chiral HPLC, nuclear magnetic resonance (NMR), and X-ray crystallography is critical.

  • Chiral HPLC : Reference the relative retention times (RRT) and response factors from pharmacopeial standards. For example, related fluorinated amines exhibit RRTs between 0.4–2.64 under specific gradient conditions (C18 column, acetonitrile/water mobile phase) .
  • NMR : Use Mosher’s acid chloride derivatization to assign absolute configuration via 1H^1H-NMR diastereomeric splitting .
  • X-ray crystallography : Resolve crystal structures to confirm spatial arrangement, as demonstrated for structurally similar ammonium bromides .

Advanced Research Questions

Q. How can researchers resolve contradictions in binding affinity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or fluorophenyl group interactions.

  • Control experiments : Compare results under standardized buffer conditions (e.g., PBS pH 7.4 vs. Tris-HCl pH 8.0) to isolate environmental effects.
  • Structural analogs : Test derivatives with modified fluorophenyl substituents (e.g., 4-chloro or 4-methoxy groups) to identify steric/electronic contributions .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC50_{50} values .

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

  • Methodological Answer : Prioritize models that account for fluorine’s metabolic stability and tissue distribution.

  • Rodent models : Administer the compound intravenously (IV) and orally (PO) to calculate bioavailability (F%). Fluorinated compounds often exhibit prolonged half-lives due to C-F bond stability .
  • LC-MS/MS quantification : Develop a validated method with a lower limit of quantification (LLOQ) <1 ng/mL, using deuterated internal standards (e.g., d3d_3-N-ethyl analogs) .
  • Tissue penetration : Measure brain-to-plasma ratios in CNS-targeted studies, leveraging the compound’s logP (~2.5) to predict blood-brain barrier permeability .

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